molecular formula C7H15NO B13208974 2-Cyclopropyl-3-methoxypropan-1-amine

2-Cyclopropyl-3-methoxypropan-1-amine

Cat. No.: B13208974
M. Wt: 129.20 g/mol
InChI Key: OJMPGXZPSKPJMF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-methoxypropan-1-amine is an organic compound with the molecular formula C7H15NO It is characterized by a cyclopropyl group attached to a methoxypropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3-methoxypropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination and methoxylation reactions. One common method involves the reaction of cyclopropylcarbinol with methoxyamine under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-3-methoxypropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropyl-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-3-methoxypropan-1-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can participate in hyperconjugation, stabilizing carbocations and influencing reaction pathways. The methoxy group can act as an electron-donating group, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-3-methoxypropan-1-amine is unique due to the combination of the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-cyclopropyl-3-methoxypropan-1-amine

InChI

InChI=1S/C7H15NO/c1-9-5-7(4-8)6-2-3-6/h6-7H,2-5,8H2,1H3

InChI Key

OJMPGXZPSKPJMF-UHFFFAOYSA-N

Canonical SMILES

COCC(CN)C1CC1

Origin of Product

United States

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